![molecular formula C7H6BrN3O B1529531 (6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol CAS No. 1263057-20-0](/img/structure/B1529531.png)
(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol
説明
“(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is a chemical compound with the molecular formula C7H6BrN3O and a molecular weight of 228.05 . It is also known as Pyrazolo[1,5-a]pyrimidine-2-methanol, 6-bromo- .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The InChI code for “(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is 1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2 . This indicates that the compound contains a bromine atom, a pyrazolo[1,5-a]pyrimidine ring, and a methanol group .Physical And Chemical Properties Analysis
“(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” is a solid at room temperature . The compound should be stored in a refrigerator .科学的研究の応用
Organic Synthesis and Drug Discovery
The compound serves as a versatile scaffold in organic synthesis, particularly in the development of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives. These derivatives are synthesized via sequential site-selective cross-coupling reactions, such as Sonogashira-type and Suzuki–Miyaura couplings, which allow for the introduction of various functional groups . This regio-controlled process is crucial for creating a library of compounds with potential pharmacological activities.
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives exhibit significant potential as antitumor agents. The structural motif of these compounds has been identified as an antitumor scaffold due to its ability to inhibit various cancer-related enzymes . Researchers are exploring the anticancer potential of these derivatives, aiming to design efficient drugs with the pyrazolo[1,5-a]pyrimidine core.
Enzymatic Inhibition
The compound’s derivatives show promise as enzymatic inhibitors. Their ability to interfere with enzyme activity makes them valuable in the study of disease mechanisms and the development of therapeutic agents. Computational studies are conducted alongside experimental approaches to understand the origin of regioselectivity and enhance the inhibitory properties .
Material Science
In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives are of great interest. Their rigid, planar structure makes them suitable for applications in optoelectronic devices. Researchers are investigating their use in organic light-emitting diodes (OLEDs) and other photonic materials .
Combinatorial Chemistry
The compound is used in combinatorial chemistry to create diverse chemical libraries. Its great synthetic versatility allows for structural modifications, which are essential for the rapid synthesis of new molecules with potential biological activity .
Photodynamic Therapy
Derivatives of the compound are being studied for their use in photodynamic therapy (PDT). Their ability to generate reactive oxygen species upon light activation makes them potential photosensitizers for treating cancer .
Neurological Disorders
Research is ongoing to evaluate the neuroprotective effects of pyrazolo[1,5-a]pyrimidine derivatives. Their interaction with neural pathways suggests potential applications in treating neurological disorders such as Alzheimer’s disease .
Safety and Hazards
将来の方向性
The future directions for “(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol” and similar compounds are likely to involve further exploration of their potential applications in medicinal chemistry and material science . The significant photophysical properties of these compounds have attracted a great deal of attention recently . The ongoing advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
特性
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-5-2-9-7-1-6(4-12)10-11(7)3-5/h1-3,12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOXEEQNIXBWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyrazolo[1,5-A]pyrimidin-2-YL)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






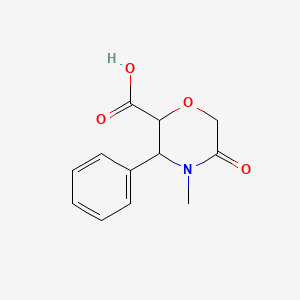
![2,6-Dioxaspiro[4.5]decan-9-ol](/img/structure/B1529457.png)
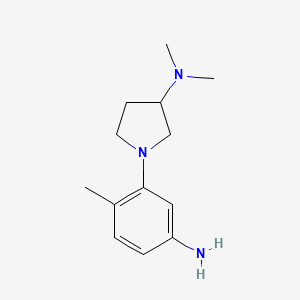
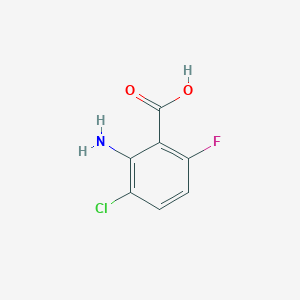
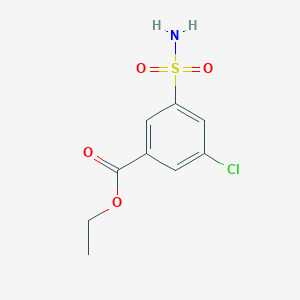
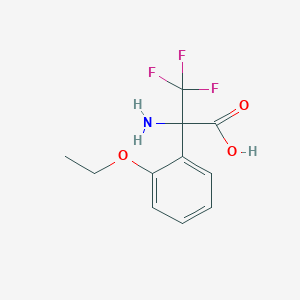
amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1529463.png)
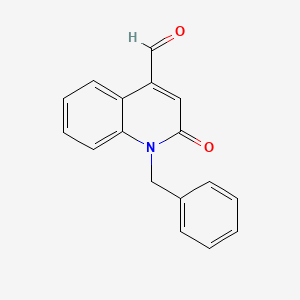
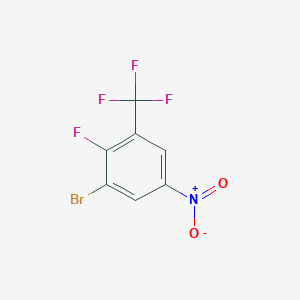
![[(2R)-1,1,1-trifluoropropan-2-yl]benzene](/img/structure/B1529469.png)
